(R)-Phanephos

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

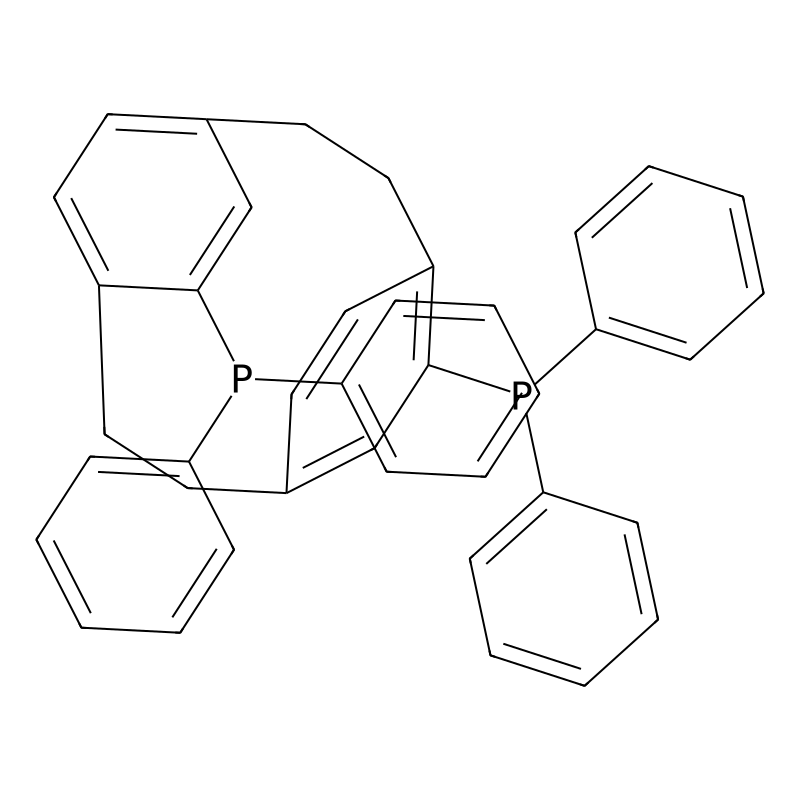

Canonical SMILES

(R)-Phanephos is a chiral organophosphorus compound characterized by the molecular formula . It is a white solid that exhibits solubility in various organic solvents, making it useful in synthetic applications. This compound is an example of a C2-symmetric diphosphine ligand, which plays a crucial role in asymmetric catalysis, particularly in hydrogenation reactions . The structure of (R)-Phanephos features two diphenylphosphino groups attached to a [2.2]paracyclophane backbone, contributing to its unique chirality and steric properties .

- Specific safety information on (R)-Phanephos is limited. However, as an organophosphine, it is likely to be harmful if inhaled or ingested. It is also expected to be flammable [].

- Always handle (R)-Phanephos with appropriate personal protective equipment in a well-ventilated fume hood following laboratory safety guidelines.

Enantioselective Reductive Cyclization of 1,6-Enynes

(R)-PHANEPHOS finds application in the enantioselective reductive cyclization of 1,6-enynes to form alkylidene-substituted heterocycles. This reaction involves the reduction of a carbon-carbon double bond and subsequent cyclization to form a ring structure with a defined chirality. Studies have shown that (R)-PHANEPHOS, in combination with a rhodium catalyst, can achieve high enantioselectivity (preference for one enantiomer) in this process. []

Asymmetric Hydroboration of Cyclopropenes

Another area where (R)-PHANEPHOS demonstrates its utility is in the asymmetric hydroboration of 3,3-disubstituted cyclopropenes. Hydroboration refers to the addition of a boron-hydrogen bond across a double bond. In this case, (R)-PHANEPHOS acts as a ligand, directing the addition of the boron atom to a specific face of the cyclopropene molecule, resulting in the formation of 2,2-disubstituted cyclopropyl boronates with high enantiomeric purity. []

Asymmetric Ring-Opening Reactions of Azabenzonorbornadienes

(R)-PHANEPHOS can also be employed in asymmetric ring-opening reactions of azabenzonorbornadienes. These reactions involve the breaking of a specific bond in the azabenzonorbornadiene molecule, leading to the formation of aminodihydronaphthalenes. The presence of (R)-PHANEPHOS in the reaction mixture, along with a combination of zinc(II) triflate and palladium(II) acetate catalysts, allows for the selective formation of one enantiomer of the aminodihydronaphthalene product. []

(R)-Phanephos is primarily utilized as a ligand in transition metal-catalyzed reactions. It has been shown to facilitate:

- Asymmetric Hydrogenation: (R)-Phanephos can be employed in the hydrogenation of dehydro amino acid methyl esters and β-ketoesters, achieving high enantiomeric excess (up to 90%) .

- Stereoselective Catalysis: The compound has been used in rhodium- and ruthenium-mediated reactions, demonstrating its effectiveness in producing enantiomerically enriched products .

The synthesis of (R)-Phanephos typically involves a two-step process starting from [2.2]paracyclophane:

- Dibromination: [2.2]paracyclophane undergoes dibromination to yield a pseudo-para dibromide.

- Thermal Isomerization: The dibromide is thermally isomerized to form a pseudo-ortho atropisomer.

- Lithium-Halogen Exchange: The resulting isomer is subjected to lithium-halogen exchange using n-butyllithium.

- Formation of Phanephos: The dilithium compound is then treated with diphenylchlorophosphine to produce (R)-Phanephos as a racemic mixture .

Several compounds share structural or functional similarities with (R)-Phanephos. Here are notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (S)-Phanephos | Chiral diphosphine | Enantiomer of (R)-Phanephos |

| (R)-An-Phanephos | Chiral diphosphine | Contains additional functional groups |

| Diphosphine Ligands | General class | Varying sterics and electronics affecting reactivity |

| BIPHEPHOS | Chiral diphosphine | Different backbone structure influencing selectivity |

(R)-Phanephos stands out due to its unique paracyclophane structure that imparts distinct steric and electronic properties compared to other diphosphine ligands, enhancing its effectiveness in asymmetric catalysis .

The identification of cyclometallated iridium complexes with (R)-Phanephos represents a significant breakthrough in understanding the unique catalytic effectiveness of this ligand system [1] [2]. Through systematic mechanistic studies, researchers have successfully isolated and characterized a chromatographically stable cyclometallated iridium-(R)-Phanephos complex, designated as Ir-PP-I, which exhibits catalytic competency in diverse carbon-carbon coupling reactions [1].

Synthesis and Structural Characterization

The cyclometallated complex Ir-PP-I was synthesized by heating a tetrahydrofuran solution containing [Ir(cod)Cl]₂ (100 mol%), (R)-Phanephos (200 mol%), and allyl acetate (400 mol%) at 100°C for one hour, yielding the desired four-membered metallacycle in up to 60% yield [1]. Single-crystal X-ray diffraction analysis confirmed the formation of a distorted octahedral geometry around the iridium center [1].

The structural parameters reveal critical insights into the coordination environment. The phosphorus-iridium-phosphorus bite angle measures 95.90°, which is significantly compressed compared to the 103.69° observed in the related square planar palladium-(rac)-Phanephos dichloride complex [1]. The distance between the two phosphorus atoms (3.34 Å) is notably shorter than that found in the palladium analog (3.62 Å) [1]. The phosphorus-iridium-carbon bond angle of the iridacycle measures 67.95° with an iridium-carbon bond length of 2.04 Å [1].

Electronic Structure and Bonding Analysis

The differential trans influence of the two phosphorus atoms manifests in distinct iridium-oxygen bond lengths within the acetate moiety. The iridium-oxygen bond trans to the cyclometallated phosphorus atom measures 2.19 Å, which is slightly longer than the 2.15 Å bond trans to the non-cyclometallated phosphorus atom [1]. This disparity reflects the electronic asymmetry introduced by the cyclometallation process.

The cyclometallated iridium-phosphorus bond length (2.24 Å) is marginally shorter than the non-cyclometallated iridium-phosphorus bond (2.26 Å), indicating enhanced electronic interaction within the metallacyclic framework [1]. These structural features suggest that the cyclometallated complex possesses a unique electronic environment that contributes to its catalytic properties.

Catalytic Competency Studies

The cyclometallated complex Ir-PP-I demonstrates remarkable catalytic activity across multiple reaction types. In allene-fluoral reductive coupling reactions, the preformed complex catalyzes the transformation of allene 1e with fluoral hydrate 2a to produce coupling product 3e in 72% yield with a 14:1 diastereomeric ratio and 96% enantiomeric excess [1]. Similarly, allene 1p undergoes coupling to furnish product 3p in 62% yield with a 16:1 diastereomeric ratio and 93% enantiomeric excess [1].

The catalytic performance of the isolated complex closely matches that of the in situ generated catalyst system, validating the involvement of cyclometallated species in the catalytic cycle [1]. The complex also exhibits competency in previously reported iridium-Phanephos catalyzed methanol-mediated carbon-carbon couplings with 1,3-dienes and trifluoromethyl-allenes [1].

Deuterium Labeling Studies and Mechanistic Insights

Comprehensive deuterium labeling experiments provide crucial mechanistic information. When fluoral hydrate is coupled with deuterio-1a (containing a fully deuterated methyl group), the resulting product deuterio-3a retains deuterium exclusively at the methyl position without redistribution, demonstrating that the reaction does not proceed through allene-to-diene isomerization [1].

The coupling of allene 1a with fluoral hydrate mediated by d8-2-propanol results in deuterium incorporation exclusively at the interior vinylic position (15% ²H), confirming the hydrogen transfer mechanism [1]. Enhanced deuterium incorporation levels are observed when reactions are conducted in d10-tert-butanol or toluene, supporting the hypothesis that incomplete incorporation results from hydrogen-deuterium exchange with protic solvents or water associated with aqueous fluoral hydrate [1].

Ligand-Rhodium Coordination Dynamics in Enantioselective Hydrogenation

The coordination dynamics between (R)-Phanephos and rhodium centers have been extensively investigated to understand the origins of enantioselectivity in asymmetric hydrogenation processes [3] [4] [5]. These studies reveal complex ligand-metal interactions that significantly influence catalytic performance and stereochemical outcomes.

Coordination Environment and Steric Effects

The unique structural features of (R)-Phanephos create a distinctive coordination environment around rhodium centers. The rigid [2.2]paracyclophane backbone restricts rotational movement while maintaining a well-defined spatial arrangement of the phosphine groups, which proves crucial for achieving high stereoselectivity [6]. The pseudo-axial phenyl rings on the phosphorus atoms are positioned face-on to the paracyclophane CH₂ bridge, while the pseudo-equatorial rings adopt an edge-on orientation to minimize steric interactions [7].

Computational analysis using topographic steric maps reveals that Phanephos exhibits a percent buried volume of 55.8, positioning it as bulkier than diphenylphosphinoethane (46.8) and Xantphos (49.8) but less sterically demanding than di-tert-butylphosphinoxylene (65.6) [7]. This intermediate steric profile contributes to optimal substrate selectivity while maintaining catalytic activity.

Electronic Modulation and Substituent Effects

Studies on fluorinated Phanephos derivatives demonstrate how electronic modifications influence rhodium coordination dynamics [8]. The introduction of electron-withdrawing trifluoromethyl substituents on the ligand framework significantly alters the electronic properties of the rhodium-phosphorus bonds, leading to enhanced catalytic activity in enamine hydrogenation reactions [8]. These fluorinated variants exhibit remarkable activity, with some examples operating at catalyst loadings as low as 0.1 mol% [8].

The electronic effects extend beyond simple electron-withdrawal, as evidenced by studies on direct asymmetric reductive amination processes [8]. The fluorinated Phanephos-rhodium complexes demonstrate moderate enantioselectivity when activated ketone-amine partners are employed, indicating that electronic modulation can tune both activity and selectivity parameters [8].

Dynamic Coordination Behavior

Reaction progress kinetic analysis reveals that the coordination dynamics in rhodium-Phanephos systems involve complex equilibria between different coordination states [1]. The rhodium-hydride species serves as the catalytically active form, with rapid allene hydrometallation followed by turnover-limiting carbonyl addition [1]. These kinetic studies suggest that the allyliridium species may function as a potential catalyst resting state, indicating dynamic coordination changes throughout the catalytic cycle [1].

The coordination dynamics are further influenced by the presence of additional ligands and solvents. Halide additives, particularly tetrabutylammonium chloride, significantly affect the coordination environment and enhance both diastereoselectivity and isolated yields [1]. This suggests that the halide ligands play a crucial role in tuning the electronic environment at the rhodium center.

Stereochemical Models and Selectivity

Computational modeling provides detailed insights into how rhodium-Phanephos coordination dynamics influence stereochemical outcomes [9]. The rigid paracyclophane framework creates distinct quadrants around the metal center, with substrate coordination occurring preferentially in less sterically hindered regions [9]. The computational studies reveal that the stereochemistry is determined during the alkene coordination step, with subsequent steps preserving the initial stereochemical bias [9].

The selectivity models indicate that the ortho-CH₂ group of the cyclometallated complex plays a key role in directing both diastereoselectivity and enantioselectivity [1]. This structural feature creates asymmetric steric interactions that favor specific transition state geometries while disfavoring alternative pathways that would lead to opposite stereochemical outcomes.

Computational Modeling of Transition States in Stereodetermining Steps

Comprehensive computational studies have been conducted to elucidate the transition state structures and energy profiles that govern stereoselectivity in (R)-Phanephos-catalyzed reactions [7] [10] [11]. These investigations employ sophisticated density functional theory methods to provide quantitative insights into the stereodetermining mechanisms.

Computational Methodology and Technical Approach

The computational modeling employs the B3PW91-D3 level of theory, which has been demonstrated as appropriate for optimizing second-row transition metal complexes [7]. All calculations utilize the Gaussian 09 software package with pruned integration grids containing 99 radial shells and 590 angular points per shell [7]. The geometry optimizations employ the 6-31G(d,p) basis set for non-metal atoms and the Stuttgart-Dresden effective core potential and valence basis for metal centers [7].

Dispersion corrections are implemented using Grimme's DFT-D3 method throughout both optimization and single-point energy calculations, as neglecting these corrections can lead to incorrect regioselectivity predictions [7]. Single-point energy refinements utilize the 6-311+G(d,p) basis set with polarizable continuum model corrections for solvent effects [7]. Thermochemical corrections are calculated at experimentally relevant temperatures using the rigid-rotor-harmonic-oscillator approximation [7].

Transition State Identification and Characterization

The computational studies identify several critical transition states that control stereochemical outcomes. The alkene coordination transition state (TS1-2) represents the regio- and enantioselectivity-determining step, with computational analysis revealing energy differences of 3.9 kcal/mol between (S) and (R) pathways for the Xylyl-Phanephos system [7]. For the F24-Phanephos catalyst, this energy difference increases to 5.8 kcal/mol, explaining the enhanced selectivity observed experimentally [7].

The methanolysis transition states exhibit complex mechanistic behavior, proceeding through both concerted and stepwise pathways depending on the number of participating methanol molecules [7]. The stepwise mechanism involves initial nucleophilic attack of methanol with concomitant proton transfer to the acyl oxygen atom, followed by proton transfer from the resulting hemiacetal to regenerate the catalytically active species [7].

Energetic Span Analysis and Selectivity Prediction

Rather than relying solely on traditional energy span models, the computational studies employ a sophisticated branching workflow that accounts for the interconnected nature of competing reaction pathways [7]. This approach considers the competition between methanolysis and isomerization pathways, which proves crucial for understanding regioselectivity patterns.

For the Xylyl-Phanephos system, the energy difference between methanolysis and rotation transition states (ΔΔG‡) measures only 0.1 kcal/mol, leading to significant pathway competition and reduced selectivity [7]. In contrast, the F24-Phanephos catalyst exhibits a ΔΔG‡ value of 8.6 kcal/mol, making the isomerization pathway energetically unfavorable and resulting in high regioselectivity [7].

Stereochemical Models and Reaction Mechanisms

Computational analysis of 48 different conformations based on Zimmerman-Traxler-type transition structures identifies the most favorable pathways for carbon-carbon bond formation [1]. The calculations reveal that the σ-allyl group occupies coordination sites that minimize steric repulsion with the CH₂ moiety of the cyclophane ethano-linkage positioned ortho to the metal center [1].

The computational stereochemical model accounts for both relative and absolute stereochemistry across multiple reaction types, including allene-fluoral reductive coupling and methanol-mediated formaldehyde additions [1]. The model demonstrates that carbonyl electrophiles enter the coordination sphere trans to the diphenylphosphino moiety of the metallacycle and syn to the metal-chloride bond, with specific orientations that favor particular enantiomeric outcomes [1].

Quantum Chemical Validation and Experimental Correlation

The computational predictions demonstrate excellent agreement with experimental observations across multiple reaction systems [7] [10]. The calculated product distributions for the Xylyl-Phanephos catalyst (50% (S), 17% (R), and 33% linear) translate to a computed branched-to-linear ratio of 2.0 and an enantiomeric ratio of 75:25 favoring the (S) product [7]. While these values show some deviation from experimental results (branched-to-linear ratio of 0.7 and enantiomeric ratio of 90:10), the agreement is considered respectable given the complexity of competing transition states with similar energies [7].

The computational studies successfully predict the dramatic improvement in selectivity upon switching from Xylyl-Phanephos to F24-Phanephos, with calculations indicating that the fluorinated system should exhibit greater than 99.9% selectivity for the (S) product and less than 0.1% for competing pathways [7]. These predictions align well with experimental observations of enhanced regioselectivity for electron-deficient Phanephos derivatives.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant